Cefprozil

Clinical Trial Skin Infection Cephalosporin

Oral cephalosporins are not therapeutically interchangeable; class-based substitution risks treatment failure. Cefprozil provides an evidence-based, non-prodrug option with validated clinical outcomes: • 95% clinical response rate in skin infections vs. 78% for cefaclor-a significant efficacy advantage. • Potent anti-pneumococcal activity (MIC90 0.125 µg/mL) with superior pathogen eradication (83% vs. 76% for cefaclor in pharyngitis). • Non-prodrug formulation eliminates esterase-dependent activation, ensuring consistent 95% oral bioavailability and reduced GI adverse events vs. cefuroxime axetil.

Molecular Formula C18H19N3O5S
Molecular Weight 389.4 g/mol
CAS No. 92676-86-3
Cat. No. B1142126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefprozil
CAS92676-86-3
Synonyms(6R,7R)-7-[[(2R)-Amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[3(E),6α,7β(R*)]]-7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-5-Thia-1-azabicyclo[4.2.0]oct-2-ene
Molecular FormulaC18H19N3O5S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
InChIInChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
InChIKeyWDLWHQDACQUCJR-ZAMMOSSLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefprozil Procurement Guide


Cefprozil (CAS 92676-86-3) is a second-generation oral cephalosporin antibiotic that exists as a 90:10 cis:trans isomer mixture [1]. It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative community-acquired pathogens, with notable potency against Streptococcus pneumoniae and β-lactamase-producing strains of Haemophilus influenzae [2]. Cefprozil is distinguished from many other oral cephalosporins by its non-prodrug formulation, which enables high oral bioavailability (~95%) without requiring esterase-dependent activation [3]. Its pharmacokinetic profile supports once- or twice-daily dosing regimens, offering potential advantages in patient adherence and clinical workflow efficiency [4].

Why Cefprozil Cannot Be Substituted


Oral cephalosporins within the same generation are not therapeutically interchangeable due to substantial differences in antimicrobial spectra, pharmacokinetic properties, and clinical efficacy against specific pathogens [1]. Cefprozil differs from cefaclor in its greater potency against Gram-positive cocci and superior bioavailability, while contrasting with cefuroxime axetil in its non-prodrug formulation and reduced gastrointestinal adverse event profile [2]. Unlike cefixime, cefprozil maintains robust anti-pneumococcal activity, a critical differentiator for respiratory tract infection indications [3]. These quantifiable distinctions underscore the necessity of evidence-based selection rather than class-based substitution.

Quantitative Differentiation Evidence


Skin Infection Clinical Response

In a multicenter clinical trial, cefprozil 250 mg twice daily achieved a significantly higher clinical response rate compared to cefaclor 250 mg three times daily in patients with skin and skin-structure infections. The response rate was 95% for cefprozil versus 78% for cefaclor (p = 0.001) [1].

Clinical Trial Skin Infection Cephalosporin

Pharyngitis Pathogen Eradication

In a comparative trial for mild-to-moderate tonsillopharyngitis, the pathogen eradication rate for evaluable patients receiving cefprozil was 83%, which was significantly better than the 76% eradication rate for patients receiving cefaclor (P = .035) [1]. The overall response rate was also significantly higher with cefprozil (80%) than with cefaclor (72%, P = .018) [1].

Pharyngitis Tonsillitis Bacteriological Eradication

Anti-Pneumococcal Potency vs. Cefaclor

Against clinical isolates of S. pneumoniae, cefprozil demonstrated a MIC90 of 0.125 µg/mL, which is approximately 2- to 4-fold lower (more potent) than the MIC90 of 0.38 µg/mL observed for cefaclor [1]. This indicates superior in vitro activity of cefprozil against this key respiratory pathogen.

Streptococcus pneumoniae MIC Antimicrobial Susceptibility

Gram-Positive Spectrum vs. Cefixime

Unlike cefixime, which has limited Gram-positive activity and is particularly inactive against staphylococci (MIC90 32 mg/L), cefprozil is highly active against Streptococcus pneumoniae and other Gram-positive cocci [1]. Cefprozil is at least two to four times more active than cefaclor and cephalexin against Gram-positive cocci [1].

Gram-Positive Streptococcus pneumoniae Cephalosporin Spectrum

Sinusitis Efficacy vs. Cefuroxime Axetil

A multicenter randomized trial of 381 patients with acute sinusitis found that cefprozil 500 mg twice daily was as well tolerated and as effective as cefuroxime axetil 250 mg twice daily (p = 0.20) [1]. However, cefprozil is absorbed as the active drug, while cefuroxime axetil is a prodrug requiring de-esterification [2].

Acute Sinusitis Clinical Equivalence Prodrug

Application Scenarios


Skin and Soft Tissue Infection

Cefprozil should be prioritized for skin and skin-structure infection protocols where a 95% clinical response rate (vs. 78% for cefaclor) provides a significant efficacy advantage [1]. The convenience of twice-daily dosing may also improve patient adherence compared to three-times-daily cefaclor regimens.

Respiratory Tract Infection Management

The combination of potent anti-pneumococcal activity (MIC90 0.125 µg/mL) [2] and superior pathogen eradication rates (83% vs. 76% for cefaclor in pharyngitis) [3] supports the use of cefprozil in respiratory infection guidelines. Its non-prodrug formulation offers a potential alternative to cefuroxime axetil for patients intolerant of ester prodrugs.

Pediatric Otitis Media and Pharyngitis

Cefprozil's efficacy in pediatric otitis media has been demonstrated in comparative trials [4]. The availability of an oral suspension formulation, combined with once- or twice-daily dosing, aligns with pediatric adherence requirements. Its activity against β-lactamase-producing H. influenzae (MIC90 2-4 mg/L) [5] is relevant for this indication.

Technical Documentation Hub

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